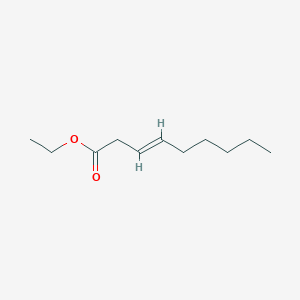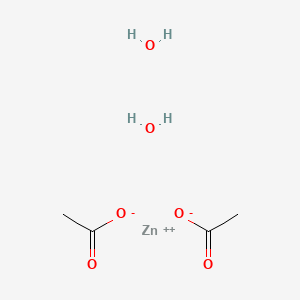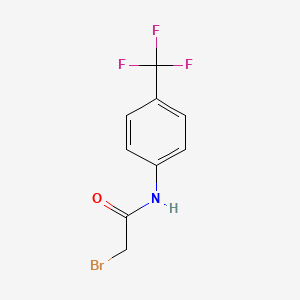
3-(N-morpholino)propanesulfonate
Descripción general
Descripción
3-(N-morpholino)propanesulfonate is a MOPS. It is a conjugate base of a 3-(N-morpholino)propanesulfonic acid and a 3-(N-morpholiniumyl)propanesulfonate.
Aplicaciones Científicas De Investigación
Electrochemical Studies and Speciation
MOPS has been explored in electrochemical studies, particularly in investigating the behavior of metal ions like cadmium and lead. Research demonstrated that MOPS, along with other aminosulfonic acid pH buffers, does not complex these metals significantly, thereby not altering the reversibility of the electrochemical processes to a substantial extent. This makes MOPS a suitable pH buffer for determining metals like cadmium and lead through differential pulse anodic stripping voltammetry (DPASV) and differential pulse polarography (DPP) (Soares et al., 1999). Additionally, the effect of MOPS on the redox processes of copper or zinc ions was also studied, indicating that MOPS did not complex with these metals, though it modified the reversibility of copper electrochemical responses under certain conditions (Soares et al., 1999).
Buffering in Hydroorganic Media
MOPS's properties as a buffer have been investigated in various hydroorganic media. Apparent second-stage dissociation constants of MOPS were determined in different solvent media, such as methanol, ethanol, and acetonitrile, highlighting its effectiveness as a buffer across different environments (Azab et al., 1998).
Nanoparticle Research
In the field of nanotechnology, MOPS has been utilized in the synthesis and stabilization of gold nanostars (AuNS). It was used as a morpholine-based Good’s buffer, contributing to the stabilization and post-synthetic separation of AuNS. The research demonstrated that resuspension of AuNS in ultrapure water improved the shape stability of the particles over an extended period, showcasing MOPS's role in nanoparticle stability and separation (Chandra et al., 2017).
Biochemical Studies
MOPS was investigated for its influence on the production and chemical composition of alginate by Azotobacter vinelandii. The study particularly focused on how MOPS affected the acetylation degree of alginate and its rheological behavior, indicating MOPS’s potential utility in microbial and biochemical research (Peña et al., 2006).
Interaction with Metal Ions
Complex formation and interaction of MOPS with metal ions have been a subject of study. For instance, the interaction of divalent metal ions with MOPS was investigated, providing insights into the complex formation between MOPS and ions like nickel and zinc. Such studies are crucial for understanding the buffering capacity and the potential use of MOPS in various chemical and biological systems (Poulson & Drever, 1996).
Propiedades
IUPAC Name |
3-morpholin-4-ylpropane-1-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO4S/c9-13(10,11)7-1-2-8-3-5-12-6-4-8/h1-7H2,(H,9,10,11)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLFYONBTKHTER-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCS(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14NO4S- | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(N-morpholino)propanesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[5-(1H-benzimidazol-2-yl)-2-pyridinyl]thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B1226301.png)
![2-[(3,4-Dichlorophenyl)methylthio]-6-(3-pyridinyl)-3-pyridinecarbonitrile](/img/structure/B1226302.png)

![2-mercapto-N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)-3-imidazo[1,2-a]pyridin-4-iumcarboxamide](/img/structure/B1226311.png)
![N2-[5-(4-chlorophenyl)-2-phenyl-3-pyrazolyl]benzene-1,2-diamine](/img/structure/B1226312.png)
![3-[[4-(4-Fluorophenyl)-1-piperazinyl]sulfonyl]benzoic acid [2-(methylamino)-2-oxoethyl] ester](/img/structure/B1226313.png)
![ethyl (2Z)-2-[(5Z)-3-[2-(furan-2-ylmethylamino)-2-oxoethyl]-5-[(4-methylphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B1226316.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)-oxomethyl]-2-[[5-(2-methoxyanilino)-1,3,4-thiadiazol-2-yl]thio]acetamide](/img/structure/B1226317.png)


![N-(4-chlorophenyl)-5-methyl-2-[(4-methylphenyl)methyl]-3-pyrazolecarboxamide](/img/structure/B1226320.png)


